Cas no 1361483-09-1 (3,5-Bis(perchlorophenyl)-2-hydroxypyridine)

3,5-Bis(perchlorophenyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis(perchlorophenyl)-2-hydroxypyridine
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- Inchi: 1S/C17H3Cl10NO/c18-7-5(8(19)12(23)15(26)11(7)22)3-1-4(17(29)28-2-3)6-9(20)13(24)16(27)14(25)10(6)21/h1-2H,(H,28,29)
- InChI Key: HKTXAOXTLFCCAU-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1C(NC=C(C2C(=C(C(=C(C=2Cl)Cl)Cl)Cl)Cl)C=1)=O)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 684
- Topological Polar Surface Area: 29.1
- XLogP3: 9.3
3,5-Bis(perchlorophenyl)-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001865-500mg |
3,5-Bis(perchlorophenyl)-2-hydroxypyridine |
1361483-09-1 | 97% | 500mg |
$1,078.00 | 2022-04-03 | |
Alichem | A024001865-250mg |
3,5-Bis(perchlorophenyl)-2-hydroxypyridine |
1361483-09-1 | 97% | 250mg |
$646.00 | 2022-04-03 | |
Alichem | A024001865-1g |
3,5-Bis(perchlorophenyl)-2-hydroxypyridine |
1361483-09-1 | 97% | 1g |
$1,696.80 | 2022-04-03 |
3,5-Bis(perchlorophenyl)-2-hydroxypyridine Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
Additional information on 3,5-Bis(perchlorophenyl)-2-hydroxypyridine
Introduction to 3,5-Bis(perchlorophenyl)-2-hydroxypyridine (CAS No. 1361483-09-1) and Its Emerging Applications in Chemical Biology
3,5-Bis(perchlorophenyl)-2-hydroxypyridine, identified by the chemical abstracts service number 1361483-09-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a pyridine core substituted with two perchlorophenyl groups and a hydroxyl moiety at the 2-position, exhibits a distinct molecular architecture that makes it a promising candidate for various biochemical applications.
The perchlorophenyl groups in the molecule contribute to its lipophilicity and electronic characteristics, which are critical for interactions with biological targets such as enzymes and receptors. The presence of the hydroxypyridine scaffold further enhances its potential as a bioactive molecule, providing opportunities for hydrogen bonding and other non-covalent interactions with biological systems. These features have positioned 3,5-Bis(perchlorophenyl)-2-hydroxypyridine as a valuable scaffold for drug discovery and mechanistic studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and interactions of 3,5-Bis(perchlorophenyl)-2-hydroxypyridine with various biological targets. Studies have indicated that this compound exhibits promising binding properties with certain kinases and transcription factors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. The hydroxyl group at the 2-position of the pyridine ring is particularly noteworthy, as it can engage in hydrogen bonding interactions that are crucial for precise molecular recognition.
In addition to its inhibitory potential, 3,5-Bis(perchlorophenyl)-2-hydroxypyridine has been investigated for its role in chemical biology as a tool compound for studying protein-protein interactions. The perchlorophenyl groups enhance its solubility in organic solvents while maintaining strong interactions with hydrophobic pockets in proteins. This balance makes it an effective probe for understanding the structural and dynamic aspects of biological macromolecules.
The synthesis of 3,5-Bis(perchlorophenyl)-2-hydroxypyridine involves multi-step organic transformations that highlight the compound's synthetic accessibility despite its complex structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only facilitate the production of the compound but also provide insights into scalable manufacturing processes for potential industrial applications.
From a pharmaceutical perspective, 3,5-Bis(perchlorophenyl)-2-hydroxypyridine represents an intriguing example of how structural modifications can influence biological activity. The integration of multiple functional groups into a single molecule allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. This flexibility is essential for developing novel therapeutics that can address complex diseases effectively.
Current research is exploring the role of 3,5-Bis(perchlorophenyl)-2-hydroxypyridine in modulating pathways associated with inflammation and cancer. Preliminary studies have shown that derivatives of this compound can interfere with key signaling cascades involved in these diseases. The ability to modulate these pathways without significant off-target effects is a critical factor in evaluating its therapeutic potential.
The use of 3,5-Bis(perchlorophenyl)-2-hydroxypyridine as an intermediate in medicinal chemistry has also led to the discovery of novel analogs with enhanced properties. By systematically varying substituents on the pyridine ring or introducing additional functional groups, researchers can generate libraries of compounds for high-throughput screening. This approach has accelerated the identification of lead compounds with improved efficacy and selectivity.
The environmental impact of using 3,5-Bis(perchlorophenyl)-2-hydroxypyridine in biochemical research is another important consideration. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce hazardous byproducts. Green chemistry principles are being applied to optimize processes for synthesizing this compound while maintaining high yields and purity standards.
In conclusion,3,5-Bis(perchlorophenyl)-2-hydroxypyridine (CAS No. 1361483-09-1) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an effective tool for studying biological mechanisms and developing novel therapeutics. As research continues to uncover new applications for this compound,3,5-Bis(perchlorophenyl)-2-hydroxypyridine is poised to play an increasingly important role in advancing our understanding of complex biological systems.
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